molecular formula C14H18ClN3O2 B4762010 {5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol

{5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No. B4762010
M. Wt: 295.76 g/mol
InChI Key: QBJIPNLDEXRYGK-UHFFFAOYSA-N
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Description

{5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

{5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, the compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, the compound has been investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that the compound can bind to the active sites of enzymes and proteins, thereby preventing their normal function. This can lead to a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol are varied and depend on the specific application. In medicinal chemistry, the compound has been shown to induce apoptosis in cancer cells, while in biochemistry, it has been used to study the mechanism of action of various enzymes and proteins. In materials science, the compound has been investigated for its potential use in the development of new materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using {5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol in lab experiments include its high purity, solubility in organic solvents, and potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity, limited availability, and high cost.

Future Directions

There are several future directions for the study of {5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol. These include further investigations into its potential applications in medicinal chemistry, biochemistry, and materials science, as well as the development of new synthesis methods and the optimization of existing ones. Additionally, the compound could be further studied to better understand its mechanism of action and potential side effects. Overall, the study of {5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol holds great promise for the advancement of scientific research in various fields.

properties

IUPAC Name

[5-chloro-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-1-2-13-12(9-11)16-14(10-19)18(13)4-3-17-5-7-20-8-6-17/h1-2,9,19H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJIPNLDEXRYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C=C3)Cl)N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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